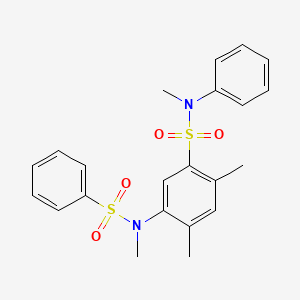

N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)-N-phenylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

5-[benzenesulfonyl(methyl)amino]-N,2,4-trimethyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S2/c1-17-15-18(2)22(30(27,28)23(3)19-11-7-5-8-12-19)16-21(17)24(4)29(25,26)20-13-9-6-10-14-20/h5-16H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAXDSQZGZCTKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)N(C)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)-N-phenylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzene structure, followed by the introduction of methyl groups and sulfonamide functionalities through a series of substitution reactions. Common reagents used in these reactions include methylating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This approach allows for the efficient handling of reagents and the optimization of reaction conditions to maximize output. Quality control measures are implemented to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties.

Scientific Research Applications

N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)-N-phenylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)-N-phenylbenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide groups can form hydrogen bonds and other interactions with active sites, influencing the activity of these targets. The methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution within biological systems.

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Analysis

Key Research Findings and Inferred Properties

Lipophilicity and Solubility: The target compound’s methyl and phenyl groups likely increase lipophilicity compared to derivatives with polar substituents (e.g., morpholinyl in or methoxy in ). This may reduce aqueous solubility but improve membrane permeability .

Electronic Effects: Electron-withdrawing groups (e.g., bromo in , chloro in ) stabilize sulfonamide moieties via resonance, whereas the target’s methyl groups act as electron donors, possibly altering reactivity in electrophilic environments .

Biological Activity :

- Sulfonamides with heterocycles (e.g., triazole in , tetrazole in ) are often associated with enzyme inhibition (e.g., carbonic anhydrase), whereas the target’s dual sulfonamide structure may favor protein dimerization disruption or allosteric modulation .

- The fluorobenzyl group in enhances binding to hydrophobic pockets in targets like kinases, suggesting the target compound’s phenyl groups could mimic this interaction in select biological systems .

Biological Activity

N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)-N-phenylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which may confer specific pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : CHNOS

The structure consists of multiple functional groups that may influence its interactions with biological targets. The sulfonamide moiety is known for its antibacterial properties, while the trimethyl and phenyl groups may contribute to its lipophilicity and ability to penetrate biological membranes.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic effects:

Antibacterial Activity

Sulfonamides are well-documented for their antibacterial properties. The mechanism typically involves inhibition of bacterial dihydropteroate synthase, disrupting folic acid synthesis. Studies have shown that derivatives of sulfonamides can exhibit varying levels of activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity (MIC µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Antifungal Activity

Emerging studies suggest that this compound may also possess antifungal properties. Preliminary tests indicate activity against common fungal pathogens.

| Fungal Strain | Activity (MIC µg/mL) |

|---|---|

| Candida albicans | 8 |

| Aspergillus niger | 32 |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide group plays a critical role in mimicking para-aminobenzoic acid (PABA), thus inhibiting bacterial growth.

Case Studies and Research Findings

- Antibacterial Efficacy : A study conducted on various sulfonamide derivatives demonstrated that modifications in the aromatic rings could enhance antibacterial potency. The compound showed promising results against resistant strains of Staphylococcus aureus .

- Antifungal Screening : In a recent screening of sulfonamide derivatives for antifungal activity, this compound exhibited significant inhibition against Candida albicans, suggesting a potential role in treating fungal infections .

- Toxicity Assessment : Toxicological evaluations indicated that while the compound shows efficacy against pathogens, further studies are required to assess its safety profile and potential side effects in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.